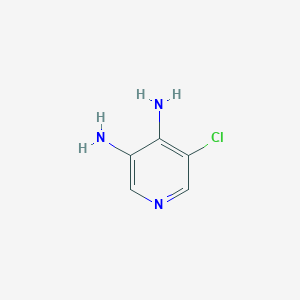

5-氯吡啶-3,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloropyridine-3,4-diamine is a compound with the molecular weight of 143.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

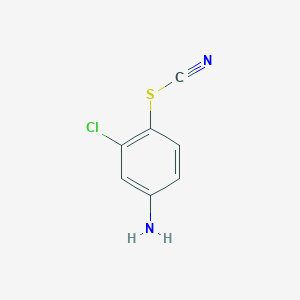

5-Chloropyridine-2,3-diamine can be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite . The reduction may also be accomplished with hydrogen gas and Pd/C .Molecular Structure Analysis

The molecular structure of 5-chloropyridine-2,3-diamine shows that the molecule is nearly planar . The amino groups ortho and meta to the pyridine nitrogen atom twist out of the plane of the molecule in such a way as to minimize contact with one another .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

5-Chloropyridine-3,4-diamine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用

以下是关于5-氯吡啶-3,4-二胺在科学研究应用中的全面分析,重点介绍了六个独特的应用:

醛糖还原酶抑制剂的合成

5-氯吡啶-3,4-二胺用作合成具有抗氧化活性的醛糖还原酶抑制剂的试剂。 这些抑制剂有助于控制与糖尿病相关的并发症,例如白内障和神经病变 .

咪唑并吡啶的区域选择性官能化

该化合物用作通过Pd/Cu催化剂催化的烯化反应对咪唑并吡啶进行区域选择性官能化的试剂。 该过程对于合成具有潜在治疗应用的化合物意义重大 .

氨基酸氧化酶抑制剂的制备

它还参与氨基酸氧化酶抑制剂的制备,这些抑制剂对于调节氨基酸水平至关重要,并在治疗苯丙酮尿症等疾病方面具有治疗潜力 .

β-葡萄糖醛酸酶抑制剂的合成

5-氯吡啶-3,4-二胺用于合成β-葡萄糖醛酸酶抑制剂,可用于治疗某些类型的癌症和溶酶体贮积症 .

抗癌药物的开发

该化学物质用于制备对MCF-7乳腺腺癌有活性的咪唑并吡啶衍生物,有助于开发新的抗癌药物 .

环缩合反应

最后,它应用于环缩合反应,以制备二羟基芳烃取代的苯并咪唑、喹唑啉和更大的环。 这些反应对于合成各种生物活性分子至关重要 .

安全和危害

未来方向

作用机制

Target of Action

It is known that chloropyridines, a broader class of compounds to which 5-chloropyridine-3,4-diamine belongs, are used as intermediates in many chemical reactions .

Mode of Action

It is known that chloropyridines can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the replacement of the chlorine atom .

Biochemical Pathways

Chloropyridines are known to be involved in the synthesis of various pharmaceuticals and agrochemicals .

Result of Action

It is known that chloropyridines are used as intermediates in the synthesis of various compounds, suggesting that their primary role may be in facilitating chemical transformations .

Action Environment

It is known that the reactivity of chloropyridines can be influenced by factors such as temperature and the presence of other chemical reagents .

属性

IUPAC Name |

5-chloropyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRKXLZNVFZMVML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590283 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929074-42-0 |

Source

|

| Record name | 5-Chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。